molecular formula C16H19ClN2O6 B128407 6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide CAS No. 156117-44-1

6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide

Cat. No. B128407
M. Wt: 370.78 g/mol
InChI Key: BPAUSWAPDXGBCS-OXGONZEZSA-N
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Description

6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide is a derivative of N-acetyl-D-glucosamine, which is an amino sugar and a key component of the bacterial cell wall and chitin in fungal cell walls. It is also found in the exoskeletons of arthropods. The compound is not directly mentioned in the provided papers, but it is related to the compounds studied within them. The papers focus on the synthesis of deoxy analogues of N-acetyl-D-glucosamine and the use of a chloroacetamido sugar as a glycosyl donor in oligosaccharide synthesis .

Synthesis Analysis

The synthesis of deoxy analogues of N-acetyl-D-glucosamine involves chlorination with sulfuryl chloride followed by reduction with tri-n-butyltin hydride . This method could potentially be applied to the synthesis of 6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide by substituting the appropriate indolyl glycoside for the phenyl glycoside. The yields from these reactions are generally high, which suggests that a similar approach might be effective for synthesizing the compound of interest .

Molecular Structure Analysis

While the molecular structure of 6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide is not directly analyzed in the provided papers, the structure of related compounds such as deoxy analogues of N-acetyl-D-glucosamine and chloroacetamido sugars are discussed. These structures feature a beta-D-glucopyranose ring, which is a common structural motif in many biologically active carbohydrates . The indolyl group in 6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide would likely impact the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The papers describe the use of chloroacetamido sugars in glycosylation reactions, which are key in the synthesis of oligosaccharides . The chloro group in 6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide could potentially undergo similar reactions, acting as a leaving group in nucleophilic substitution reactions to form glycosidic bonds. The reactivity of the N-acetyl group and the indolyl moiety would also be important considerations in the chemical behavior of the compound.

Physical and Chemical Properties Analysis

The physical properties of the deoxy analogues of N-acetyl-D-glucosamine, such as crystallinity, are mentioned, with the 6-deoxy and 4,6-dideoxy compounds being able to crystallize . This suggests that the presence of a chlorine atom at the 6-position, as in 6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide, might influence the crystallization behavior of the compound. The chemical properties, such as reactivity and stability, would be influenced by the presence of the indolyl group and the chlorine atom, which could affect the compound's interactions with other molecules and its potential applications in chemical synthesis and biological systems.

Scientific Research Applications

Chemical Modifications and Biological Activities

Chemical modifications of D-glucans, through processes such as acetylation, have shown to enhance their solubility, which in turn can significantly alter their biological activities, including antioxidation and anticoagulation. Research highlights the potential of chemically modified D-glucans in the biotechnological field due to their amplified biological effects, which could be relevant in preventing and treating various human disease conditions and their clinical complications (Kagimura et al., 2015).

Glycosylation and Disease Pathways

The role of O-linked protein glycosylation, particularly the addition of N-acetylglucosamine to proteins, has been implicated in various diseases, including cancer and Alzheimer's. This glycosylation process is dynamic and regulates numerous cellular functions, emphasizing its importance in pancreatic beta-cells and potentially linking to the development and progression of type 2 diabetes in humans. Understanding beta-cell O-glycosylation could offer new insights into diabetes treatment and prevention (Konrad & Kudlow, 2002).

Enzymatic Roles and Biotechnological Applications

The study of endo-N-acetyl-β-D-glucosaminidases and peptide-N4-(N-acetyl-β-D-glucosaminyl) asparagine amidases reveals their significant biological roles beyond mere tools for structural studies. These enzymes play crucial roles in feeding, pathogenesis, macromolecule modulation, and the destruction of misfolded proteins. Their diverse biological roles underline the importance of further research to uncover novel applications and elucidate additional cellular pathways (Karamanos, 2013).

Pharmacokinetics and Liver Protection Roles

Research on Indole-3-Carbinol (I3C) and its derivatives, including their pharmacokinetics and protective roles in chronic liver diseases, provides insight into the potential benefits of indole compounds in hepatic protection. These studies highlight the anti-fibrosis, anti-tumor, antioxidant, immunomodulatory, detoxification, and anti-inflammatory effects of indoles, suggesting a pleiotropic mechanism of action in liver protection (Wang et al., 2016).

Biomaterial Applications: Tissue Engineering, Drug Delivery, and Cancer Treatment

Chitosan, derived from chitin, showcases remarkable properties such as biocompatibility, biodegradability, and the ability to form films and chelate metal ions. These features make chitosan a valuable material in various fields, including tissue engineering, drug delivery systems, and cancer treatment. The versatility and therapeutic potential of chitosan and its derivatives underscore their importance in biomedical applications (Victor et al., 2020).

Safety And Hazards

For safety information and potential hazards, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(6-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O6/c1-7(21)19-13-15(23)14(22)12(6-20)25-16(13)24-11-5-18-10-4-8(17)2-3-9(10)11/h2-5,12-16,18,20,22-23H,6H2,1H3,(H,19,21)/t12-,13-,14-,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPAUSWAPDXGBCS-OXGONZEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CNC3=C2C=CC(=C3)Cl)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CNC3=C2C=CC(=C3)Cl)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide

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